4-Methylimidazolidin-2-one is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and one carbonyl group. It is a derivative of imidazolidinone, specifically featuring a methyl group at the 4-position. The molecular formula of 4-methylimidazolidin-2-one is C₄H₈N₂O, and it has a molar mass of approximately 100.12 g/mol. This compound is notable for its potential applications in organic synthesis and as an intermediate in the production of biotin and its derivatives.
In laboratory settings, it is often synthesized through the reaction of acetol and urea in the presence of an acid catalyst, typically at temperatures ranging from 60°C to 140°C, with acetic acid frequently used as the solvent and catalyst .
Research indicates that 4-methylimidazolidin-2-one exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and as a precursor in synthesizing biologically active compounds like biotin . The compound's unique structure may contribute to its interaction with biological systems, although further studies are required to fully elucidate its pharmacological profile.
The synthesis of 4-methylimidazolidin-2-one can be achieved through several methods:
4-Methylimidazolidin-2-one serves several important roles in chemistry and industry:
Interaction studies involving 4-methylimidazolidin-2-one have focused on its reactivity with other chemical species. For instance, it can form adducts with amino acids or other nucleophiles, which may lead to biologically relevant compounds. Spectroscopic methods such as nuclear magnetic resonance (NMR) have been employed to characterize these interactions .
Several compounds share structural similarities with 4-methylimidazolidin-2-one, each exhibiting unique properties:
Compound Name | Structure | Unique Features |
---|---|---|
Imidazolidin-2-one | C₄H₇N₃O | Lacks the methyl group at position 4; used in similar syntheses. |
Biotin | C₁₀H₁₆N₄O₃S | A vitamin; contains a more complex structure including a sulfur atom. |
2-Methylimidazole | C₄H₆N₂ | A simpler structure; primarily used as a building block in pharmaceuticals. |
1-Methylimidazole | C₄H₆N₂ | Similar nitrogenous base; involved in various biochemical processes. |
The uniqueness of 4-methylimidazolidin-2-one lies in its specific methyl substitution on the imidazolidinone ring, which may influence its reactivity and biological activity compared to these similar compounds.
X-ray crystallography provides the most definitive structural information for 4-Methylimidazolidin-2-one, revealing its absolute molecular geometry and crystal packing arrangements. The anhydrous form of the compound crystallizes from the vapor phase, forming sheets supported by a one-dimensional hydrogen-bonded network [1]. Related imidazolidinone compounds typically adopt monoclinic crystal systems, with space groups commonly belonging to P2₁/c symmetry [2] [1].
The molecular unit exhibits planar geometry within the imidazolidinone ring system, with the ureido nitrogen atoms showing slight pyramidalization. The hydrogen-bonding geometry demonstrates subtle out-of-plane character, which may indicate some degree of pyramidal character in the ureido nitrogen atoms [1]. The crystal structure reveals that the molecular packing is stabilized through intermolecular hydrogen bonding interactions, particularly involving the carbonyl oxygen and the nitrogen-bound hydrogen atoms.
Comparative structural analysis with related compounds such as 1-methylimidazolidin-2-one shows similar unit cell parameters, with typical values of a ≈ 9.1 Å, b ≈ 6.9 Å, and c ≈ 10.8 Å [2]. The bond lengths within the imidazolidinone ring system are characteristic of mixed single-bond and partial double-bond character, reflecting the resonance stabilization of the ring system.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 4-Methylimidazolidin-2-one. The ¹H NMR spectrum exhibits characteristic signals that enable unambiguous structural assignment and stereochemical determination .
The methyl substituent at the 4-position typically appears as a doublet in the range of 1.2-1.5 ppm, with coupling to the adjacent methine proton. The methylene protons of the ring system appear as a complex multiplet between 3.2-3.8 ppm, reflecting the diastereotopic nature of these protons due to the presence of the methyl substituent . The nitrogen-bound protons appear as broad signals in the range of 4.5-6.0 ppm, with the exact chemical shift depending on the hydrogen bonding environment and exchange conditions.
¹³C NMR spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon appearing as a characteristic signal around 165-170 ppm . The methyl carbon appears in the aliphatic region at approximately 20-25 ppm, while the ring methylene carbon appears around 45-50 ppm. The quaternary carbon bearing the methyl substituent typically appears around 55-60 ppm, providing definitive evidence for the substitution pattern.
Infrared spectroscopy provides valuable information about the functional groups present in 4-Methylimidazolidin-2-one and their bonding characteristics. The carbonyl stretching vibration appears as a strong absorption band in the range of 1700-1720 cm⁻¹, which is characteristic of the cyclic urea functionality [4]. The exact position of this band is sensitive to hydrogen bonding interactions and ring strain effects.
The nitrogen-hydrogen stretching vibrations appear as medium to strong absorptions in the range of 3200-3400 cm⁻¹ [4]. These bands may appear as doublets due to the presence of both symmetric and antisymmetric stretching modes of the two nitrogen-hydrogen bonds. The carbon-hydrogen stretching vibrations of the methyl and methylene groups appear in the range of 2900-3000 cm⁻¹.
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and ring deformation patterns. The carbonyl stretching mode appears at slightly lower frequency in Raman spectra (1680-1700 cm⁻¹) compared to infrared spectra [4]. The carbon-nitrogen stretching vibrations appear in the range of 1400-1500 cm⁻¹, while ring breathing modes typically appear between 800-900 cm⁻¹.
The vibrational spectroscopic features of imidazolidinone compounds are particularly sensitive to hydrogen bonding interactions and molecular conformation. Studies on related imidazole derivatives have shown that the skeletal vibrational modes with large in-plane carbon-hydrogen bending motions are remarkably insensitive to changes in hydrogen bonding environment [4], making them useful internal standards for structural analysis.
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak of 4-Methylimidazolidin-2-one appears at m/z 100, corresponding to the molecular formula C₄H₈N₂O [5]. The molecular ion typically shows moderate intensity due to the stability of the imidazolidinone ring system.
The fragmentation pattern follows predictable pathways characteristic of cyclic amide compounds. The base peak commonly appears in the range of m/z 30-45, corresponding to iminium ion fragments formed through ring cleavage processes [6]. Loss of the methyl radical gives rise to a significant fragment at m/z 85 [M-CH₃]⁺, while loss of ammonia produces a fragment at m/z 83 [M-NH₃]⁺.
Studies on related N-methylimidazolidin-4-one organocatalysts have revealed that protonation enables three different closed-shell pathways of ring cleavage leading to iminium ions [6]. The fragmentation pattern is largely unaffected by exocyclic substituents, making it valuable for characterizing the imidazolidinone structural type. Alpha-cleavage processes are predominant, consistent with the behavior of other nitrogen-containing heterocycles.
The mass spectrometric behavior also depends on the ionization method employed. Electrospray ionization produces both protonated [M+H]⁺ and sodium-cationized [M+Na]⁺ species, with distinct fragmentation patterns for each ion type [6]. The protonated species show more informative fragmentation for structural characterization purposes.
Computational chemistry provides detailed insights into the optimized molecular geometry, electronic properties, and conformational preferences of 4-Methylimidazolidin-2-one. Density functional theory calculations at the B3LYP/6-31G(d,p) level have been successfully employed for related imidazolidinone compounds [7].
The optimized geometry reveals that the imidazolidinone ring adopts a planar conformation with minimal ring puckering. The carbon-nitrogen bond lengths are typically 1.33-1.38 Å, reflecting the partial double-bond character due to resonance stabilization [7]. The carbonyl carbon-oxygen bond length is approximately 1.22-1.23 Å, consistent with typical amide functionality.
The bond angles within the ring system are close to ideal values for sp² hybridized carbons and nitrogens, with the N-C-N angle typically ranging from 110-115°. The methyl substituent adopts a conformation that minimizes steric interactions with the ring system while maintaining optimal orbital overlap.
Quantum chemical calculations have been particularly valuable in understanding the regioselectivity of chemical reactions involving imidazolidinone compounds. The relative energies of different intermediates and transition states provide insights into reaction mechanisms and product distributions [7]. The computational results show excellent agreement with experimental observations regarding preferred substitution patterns and reaction pathways.